molecular formula C12H9ClF4N2O B12884375 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 106081-80-5

1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12884375
CAS No.: 106081-80-5
M. Wt: 308.66 g/mol
InChI Key: BAUOAEZKUPXUAK-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, ethoxy, fluorophenyl, and trifluoromethyl groups.

Preparation Methods

The synthesis of 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro, ethoxy, and fluorophenyl groups: This step involves the use of appropriate reagents and catalysts to introduce these substituents onto the pyrazole ring.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro, ethoxy, and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and catalysts. For example, nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.

    Industry: It can be used in the development of new materials and chemicals with specific properties, such as agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-Chloro-5-ethoxy-4-fluorophenyl)cyclohexanol: This compound shares some structural similarities but differs in the presence of a cyclohexanol group instead of a pyrazole ring.

    1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.

Properties

CAS No.

106081-80-5

Molecular Formula

C12H9ClF4N2O

Molecular Weight

308.66 g/mol

IUPAC Name

1-(2-chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C12H9ClF4N2O/c1-2-20-10-6-9(7(13)5-8(10)14)19-4-3-11(18-19)12(15,16)17/h3-6H,2H2,1H3

InChI Key

BAUOAEZKUPXUAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N2C=CC(=N2)C(F)(F)F)Cl)F

Origin of Product

United States

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